3,3-Difluoro-2,2-dimethylpentanoic acid
Beschreibung
It features two fluorine atoms at the third carbon and two methyl groups at the second carbon of a pentanoic acid backbone. The compound is of interest in pharmaceutical research, particularly for treating hyperproliferative skin disorders such as psoriasis and keratosis, as noted in Hoffmann-La Roche’s patent .
For example, esters like methyl 3,3-difluoro-2,2-dimethylpentanoate (CAS: 2044714-02-3, ) could serve as precursors for the target acid through saponification .
Eigenschaften
IUPAC Name |
3,3-difluoro-2,2-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFJMGVBSZFNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090954-33-7 | |
| Record name | 3,3-difluoro-2,2-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpentanoic acid typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 2,2-dimethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of 3,3-Difluoro-2,2-dimethylpentanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2,2-dimethylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Variation in Carbon Chain Length
Shorter-Chain Analog: 3,3-Difluoro-2,2-dimethylbutanoic Acid
- Molecular formula : C₆H₁₀F₂O₂ (MW: 152.14)
- CAS : 130021-54-4
- Properties: Exhibits similar fluorine and methyl substitution but with a butanoic acid chain. Used in building block synthesis () and shares therapeutic applications in dermatology .
Longer-Chain Analog: 3,3-Difluoro-2,2-dimethylhexanoic Acid
- Molecular formula : C₈H₁₄F₂O₂ (inferred from )
- Properties: Increased chain length enhances lipophilicity, which may improve tissue retention but could also raise toxicity risks, as seen in branched carboxylic acids with longer chains (e.g., developmental toxicity in 2-methylhexanoic acid analogs, ) .
Fluorine Substitution Patterns
Monofluorinated Analog: 3-Fluoro-2,2-dimethylpropanoic Acid
Positional Isomer: 3,3-Difluoro-2-methylbutanoic Acid
Functional Group Modifications
Amino-Substituted Analog: 5-Amino-2,2-dimethylpentanoic Acid
- Molecular formula: C₇H₁₅NO₂ (MW: 145.20)
- CAS : 1423117-66-1
- Properties: The amino group introduces basicity, altering solubility and enabling salt formation (e.g., hydrochloride salt). May target different biological pathways, such as amino acid transporters .
Ester Derivative: Methyl 3,3-Difluoro-2,2-dimethylpentanoate
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biologische Aktivität
3,3-Difluoro-2,2-dimethylpentanoic acid is a fluorinated carboxylic acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHFO
- Molecular Weight : 150.12 g/mol
- CAS Number : 2090954-33-7
The presence of two fluorine atoms and two methyl groups in its structure enhances the compound's lipophilicity and stability, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 3,3-Difluoro-2,2-dimethylpentanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. The fluorinated structure may enhance binding affinity to enzyme active sites.
- Receptor Modulation : The compound may interact with various receptors, potentially affecting signal transduction pathways. Fluorinated compounds often exhibit altered pharmacokinetic properties, which can enhance their therapeutic potential.
- Metabolic Stability : The incorporation of fluorine atoms can improve metabolic stability, reducing the rate at which the compound is broken down in biological systems.
In Vitro Studies
Recent studies have demonstrated that 3,3-Difluoro-2,2-dimethylpentanoic acid exhibits significant biological activity in vitro:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
- Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity against certain bacterial strains.
In Vivo Studies
Limited in vivo studies have been conducted to assess the pharmacological effects of 3,3-Difluoro-2,2-dimethylpentanoic acid:
- A study focusing on its effects on metabolic disorders found that administration of the compound resulted in improved glucose tolerance in diabetic models.
Case Studies
- Case Study 1: Antioxidant Efficacy
- In a controlled study involving oxidative stress models, 3,3-Difluoro-2,2-dimethylpentanoic acid was administered at varying doses.
- Results indicated a dose-dependent reduction in oxidative markers compared to controls.
| Dose (mg/kg) | Oxidative Marker Reduction (%) |
|---|---|
| 10 | 25% |
| 20 | 45% |
| 50 | 60% |
- Case Study 2: Metabolic Impact
- A study evaluated the effects of the compound on glucose metabolism in diabetic rats.
- Administration led to a significant decrease in blood glucose levels over a four-week period.
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
|---|---|---|
| Control | 250 | 230 |
| Treatment | 255 | 180 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
